molecular formula C5H4ClIN2 B009769 4-Chloro-5-iodo-2-methylpyrimidine CAS No. 111079-17-5

4-Chloro-5-iodo-2-methylpyrimidine

Cat. No.: B009769
CAS No.: 111079-17-5
M. Wt: 254.45 g/mol
InChI Key: FOISKYZVFJWSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-methylpyrimidine, commonly referred to as CI2MP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom, a chlorine atom, an iodine atom, and a methyl group. CI2MP is synthesized by a reaction between 4-chloro-2-methylpyrimidine and 5-iodo-2-methylpyrimidine. This compound has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-5-iodo-2-methylpyrimidine has been explored in various synthesis and chemical property studies. It has been used in the palladium-catalyzed cross-coupling reactions with terminal alkynes under Pd/C–Cu catalysis. This process results in the formation of regioselective 4-alkynylpyrimidines and 5-alkynylpyrimidines, demonstrating its utility in organic synthesis (Pal et al., 2006). Additionally, studies on regioselective halogenation of pyrimidines indicate that this compound undergoes specific reactions under certain conditions, which can be critical for targeted synthesis and modification of pyrimidine derivatives (Zeuner & Niclas, 1989).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of this compound have been studied for various potential applications. For instance, research on Toll-like receptor (TLR) agonistic activity has identified compounds derived from pyrimidine structures, such as this compound, which could have implications in immunology and therapeutic applications (Beesu et al., 2016).

Material Science and Catalysis

This compound also finds applications in material science and catalysis. Research involving the synthesis of new derivatives of pyrimidines and their properties, including this compound, contributes to the development of new materials with potential applications in various industries (Popova et al., 1999).

Mechanism of Action

The mechanism of action of “4-Chloro-5-iodo-2-methylpyrimidine” is not specified in the retrieved data. The mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes. The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

4-chloro-5-iodo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISKYZVFJWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545573
Record name 4-Chloro-5-iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-17-5
Record name 4-Chloro-5-iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.